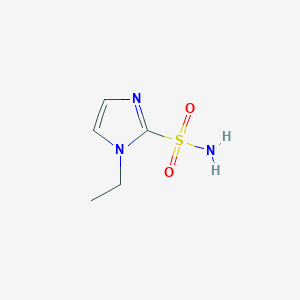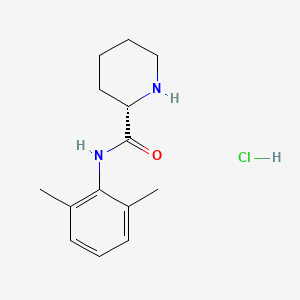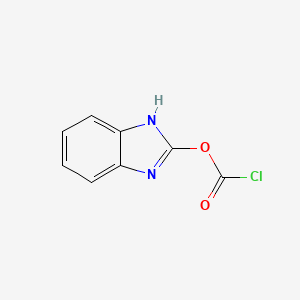![molecular formula C12H16ClNO4 B12822473 (R)-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride](/img/structure/B12822473.png)
(R)-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride is a chiral compound with significant applications in medicinal chemistry. It features a benzo[d][1,3]dioxole moiety, which is known for its presence in various bioactive molecules. This compound is often used as an intermediate in the synthesis of pharmaceuticals and other biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the benzo[d][1,3]dioxole derivative.
Amination: The benzo[d][1,3]dioxole derivative undergoes an amination reaction to introduce the amino group.
Esterification: The resulting amino compound is then esterified with ethyl chloroformate to form the ethyl ester.
Resolution: The racemic mixture is resolved to obtain the ®-enantiomer.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of ®-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Automated Resolution Techniques: For the separation of enantiomers.
Purification: Using crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically affecting the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can be used to modify the amino group or the ester functionality.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used in the synthesis of complex organic molecules.
Chiral Building Block: Important for the construction of chiral centers in asymmetric synthesis.
Biology
Enzyme Inhibition Studies: Used to study the inhibition of specific enzymes.
Receptor Binding Studies: Investigated for its binding affinity to various biological receptors.
Medicine
Pharmaceutical Development: A key intermediate in the synthesis of drugs targeting neurological disorders.
Drug Design: Utilized in the design of new therapeutic agents.
Industry
Agrochemicals: Used in the development of new agrochemical products.
Material Science: Investigated for its potential in creating new materials with unique properties.
Mechanism of Action
The mechanism of action of ®-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The benzo[d][1,3]dioxole moiety is crucial for binding to these targets, while the amino group can form hydrogen bonds or ionic interactions. This compound can modulate biological pathways by inhibiting or activating specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
(S)-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride: The enantiomer of the compound, with different biological activity.
Methyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate: A similar compound with a methyl ester instead of an ethyl ester.
3-Amino-3-(benzo[d][1,3]dioxol-5-yl)propanoic acid: The corresponding carboxylic acid derivative.
Uniqueness
®-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its enantiomer. The presence of the benzo[d][1,3]dioxole moiety also contributes to its unique binding properties and biological effects.
This detailed overview provides a comprehensive understanding of ®-Ethyl 3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate hydrochloride, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C12H16ClNO4 |
|---|---|
Molecular Weight |
273.71 g/mol |
IUPAC Name |
ethyl (3R)-3-amino-3-(1,3-benzodioxol-5-yl)propanoate;hydrochloride |
InChI |
InChI=1S/C12H15NO4.ClH/c1-2-15-12(14)6-9(13)8-3-4-10-11(5-8)17-7-16-10;/h3-5,9H,2,6-7,13H2,1H3;1H/t9-;/m1./s1 |
InChI Key |
NKQHQIJWIYNEIX-SBSPUUFOSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CC2=C(C=C1)OCO2)N.Cl |
Canonical SMILES |
CCOC(=O)CC(C1=CC2=C(C=C1)OCO2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



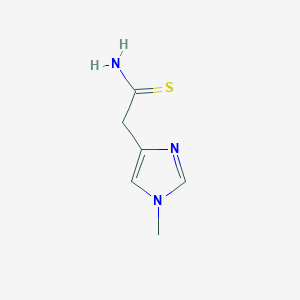
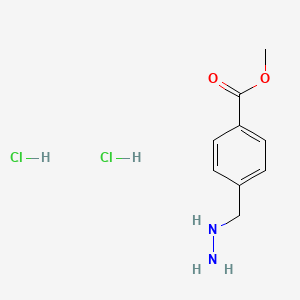


![Imidazo[1,2-b]pyridazin-2-amine](/img/structure/B12822431.png)


![Bis(2,6-di(1H-pyrazol-1-yl)pyridine)cobalt(II) di[bis(trifluoromethane)sulfonimide]](/img/structure/B12822450.png)
